![molecular formula C14H25BO2 B151445 (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 84110-34-9](/img/structure/B151445.png)

(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

説明

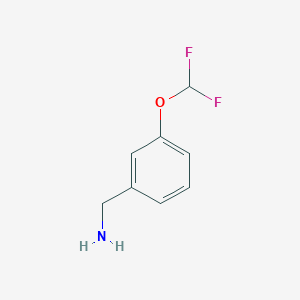

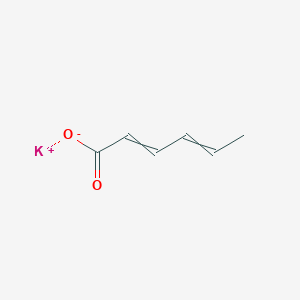

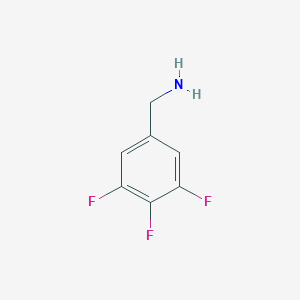

“(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole” is a chemical compound with the CAS Number: 84110-34-9 and Linear Formula: C14H25BO2 . .

Synthesis Analysis

The synthesis of this compound involves a reaction mixture containing (+)-pinanediol and 2-methylpropylboronic acid in diethylether. The mixture is stirred for 23 hours at laboratory temperature, then dried over Na2SO4. The sulfate is filtered off and washed with diethylether, and the resulting solution is concentrated. The product is obtained as a colorless oil .Molecular Structure Analysis

The IUPAC Name of the compound is (3aS,4S,6S,7aR)-2-isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole. The InChI Code is 1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10-,11-,12+,14-/m0/s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.16 . It is a liquid at room temperature . The compound is soluble, with a solubility of 0.228 mg/ml or 0.000964 mol/l .科学的研究の応用

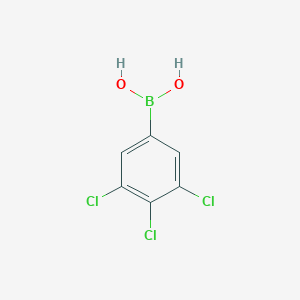

Benzoxaboroles – Old compounds with new applications

This comprehensive review highlights the structure, synthesis, properties, and various applications of benzoxaboroles, a derivative of phenylboronic acids. Despite some of these compounds being described over 50 years ago, their significant properties and broad applications have only been explored recently. Benzoxaboroles are not only used as building blocks and protecting groups in organic synthesis but also exhibit biological activity and are undergoing clinical trials. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, showcasing their versatility in scientific research (Adamczyk-Woźniak et al., 2009).

Benzoxaborole compounds for therapeutic uses a patent review (2010- 2018)

This article reviews the broad spectrum of applications in medicinal chemistry that benzoxaborole scaffolds have found over the last decade due to their physicochemical and drug-like properties. Benzoxaborole derivatives have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Two benzoxaborole derivatives, tavaborole and crisaborole, are already in clinical use for treating onychomycosis and atopic dermatitis, respectively, with several others in various phases of clinical trials. The unique mechanism of action, chemical versatility, and ease of preparation make benzoxaboroles a promising field for pharmaceutical development (Nocentini et al., 2018).

Safety And Hazards

特性

IUPAC Name |

(1S,2S,6R,8S)-2,9,9-trimethyl-4-(2-methylpropyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10-,11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWQMLAZUPRXGK-FMSGJZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511259 | |

| Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole | |

CAS RN |

84110-34-9 | |

| Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)